(2E)-N'-anilino-2-hydroxyimino-N-phenyliminoethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-N’-anilino-2-hydroxyimino-N-phenyliminoethanimidamide is a complex organic compound characterized by its unique structure, which includes an anilino group, a hydroxyimino group, and a phenylimino group
Preparation Methods
The synthesis of (2E)-N’-anilino-2-hydroxyimino-N-phenyliminoethanimidamide typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route may include the following steps:
Formation of the anilino group: This step involves the reaction of aniline with appropriate reagents to introduce the anilino group.
Introduction of the hydroxyimino group: This can be achieved through the reaction of hydroxylamine with a suitable precursor.
Formation of the phenylimino group: This step involves the reaction of a phenyl group with appropriate reagents to introduce the phenylimino group.
Final assembly: The intermediate compounds are then combined under specific reaction conditions to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
(2E)-N’-anilino-2-hydroxyimino-N-phenyliminoethanimidamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(2E)-N’-anilino-2-hydroxyimino-N-phenyliminoethanimidamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of (2E)-N’-anilino-2-hydroxyimino-N-phenyliminoethanimidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
(2E)-N’-anilino-2-hydroxyimino-N-phenyliminoethanimidamide can be compared with other similar compounds, such as:
(2E)-N’-anilino-2-hydroxyimino-N-methyliminoethanimidamide: This compound has a methyl group instead of a phenyl group, which may affect its reactivity and biological activity.
(2E)-N’-anilino-2-hydroxyimino-N-ethyliminoethanimidamide: The presence of an ethyl group instead of a phenyl group can also influence its properties.
The uniqueness of (2E)-N’-anilino-2-hydroxyimino-N-phenyliminoethanimidamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H13N5O |
---|---|
Molecular Weight |
267.29 g/mol |
IUPAC Name |
(2E)-N'-anilino-2-hydroxyimino-N-phenyliminoethanimidamide |
InChI |
InChI=1S/C14H13N5O/c20-15-11-14(18-16-12-7-3-1-4-8-12)19-17-13-9-5-2-6-10-13/h1-11,16,20H/b15-11+,18-14+,19-17? |
InChI Key |
CSDXNMFGGAJSEC-ANGUJOSFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C(\C=N\O)/N=NC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)NN=C(C=NO)N=NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.